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  • Product: 3-amino-N-methyl-N-phenylbenzamide
  • CAS: 14309-78-5

Core Science & Biosynthesis

Foundational

3-amino-N-methyl-N-phenylbenzamide chemical structure and properties

Identity, Synthesis, and Pharmaceutical Applications Executive Summary 3-Amino-N-methyl-N-phenylbenzamide (CAS: 14309-78-5) is a specialized organic building block and pharmacophore scaffold used in medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

3-Amino-N-methyl-N-phenylbenzamide (CAS: 14309-78-5) is a specialized organic building block and pharmacophore scaffold used in medicinal chemistry.[1][2] Structurally, it consists of a benzamide core substituted with a primary amine at the meta position and a tertiary amide linkage bearing both methyl and phenyl groups. This unique substitution pattern imparts distinct physicochemical properties—specifically, restricted conformational flexibility and increased lipophilicity compared to secondary amide analogs.

This guide provides a comprehensive technical analysis of the molecule, detailing its structural dynamics, validated synthetic pathways, and utility as a privileged scaffold in the development of kinase inhibitors, GPCR ligands, and antiviral agents.

Chemical Identity & Structural Analysis[3][4][5][6][7][8][9]

Nomenclature and Identifiers
Identifier Value
IUPAC Name 3-Amino-N-methyl-N-phenylbenzamide
CAS Number 14309-78-5
Molecular Formula

SMILES CN(c1ccccc1)C(=O)c2cccc(N)c2
Molecular Weight 226.27 g/mol
Structural Dynamics & Conformational Analysis

The molecule features a tertiary amide bond. Unlike secondary amides, which predominantly exist in the trans (or anti) conformation to minimize steric clash, the N-methyl-N-phenyl motif introduces significant steric strain.

  • Rotameric Equilibrium: The N-methyl and N-phenyl groups compete for space. While the phenyl ring is bulkier, the amide bond possesses partial double-bond character (

    
     resonance), creating a rotational barrier. In solution, the phenyl ring typically twists out of the amide plane to minimize 
    
    
    
    strain with the carbonyl oxygen, adopting a non-planar conformation.
  • Electronic Effects: The meta-amino group (

    
    ) on the benzoyl ring acts as an electron-donating group (EDG) via resonance, slightly increasing the electron density of the aromatic ring, though its effect on the amide carbonyl is inductive and weak due to the meta positioning.
    

Physicochemical Properties[3][5][12][13][14][15]

Understanding the physicochemical profile is critical for predicting bioavailability and formulation behavior.

Property Value / Prediction Significance
LogP (Calculated) 1.7 – 2.3Moderate lipophilicity; likely to possess good membrane permeability.
Topological Polar Surface Area (TPSA) ~46

Well below the 140

threshold for blood-brain barrier (BBB) penetration.
H-Bond Donors (HBD) 1 (Primary Amine)The lack of an amide -NH donor (due to N-methylation) improves permeability.
H-Bond Acceptors (HBA) 2 (C=O, -NH2)Standard interaction points for receptor binding pockets.
pKa (Conjugate Acid) ~3.5 – 4.0 (Aniline)The amine is weakly basic; likely uncharged at physiological pH (7.4).
Solubility Low (Water); High (DMSO, DCM)Requires organic co-solvents for biological assays.

Synthetic Pathways[8]

The synthesis of 3-amino-N-methyl-N-phenylbenzamide is most reliably achieved through a two-step sequence: Acylation followed by Nitro Reduction . This pathway avoids the potential side reactions associated with coupling unprotected amino-benzoic acids.

Reaction Scheme Visualization

SynthesisPath Start 3-Nitrobenzoyl Chloride (Electrophile) Intermed Intermediate: 3-Nitro-N-methyl-N-phenylbenzamide Start->Intermed Step 1: Acylation Et3N, DCM, 0°C to RT Reagent N-Methylaniline (Nucleophile) Reagent->Intermed Product Product: 3-Amino-N-methyl-N-phenylbenzamide Intermed->Product Step 2: Reduction H2, Pd/C or Fe/NH4Cl

Figure 1: Two-step synthetic route via nitro-reduction.

Detailed Experimental Protocol
Step 1: Amide Coupling (Acylation)
  • Reagents: 3-Nitrobenzoyl chloride (1.0 eq), N-methylaniline (1.0 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-methylaniline and triethylamine in anhydrous DCM under nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add 3-nitrobenzoyl chloride dropwise (dissolved in DCM) to control the exotherm.

    • Allow to warm to room temperature and stir for 4 hours.

    • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated

      
      , then brine. Dry over 
      
      
      
      and concentrate.
    • Yield: Typically >85% of the nitro-intermediate.

Step 2: Nitro Reduction (Chemoselective)
  • Reagents: Nitro-intermediate, Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (4:1).
    
  • Rationale: Iron reduction is preferred over catalytic hydrogenation (

    
    ) if halogen substituents are present on the rings to avoid dehalogenation, though 
    
    
    
    is cleaner for this specific non-halogenated molecule.
  • Procedure:

    • Suspend the nitro-intermediate in Ethanol/Water.

    • Add

      
       (5 eq) and Iron powder (5 eq).
      
    • Reflux at 80°C for 2–4 hours. Monitor by TLC (amine is more polar than nitro).

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/Ethyl Acetate).

Reactivity & Derivatization Strategies

The 3-amino group serves as a versatile "chemical handle," allowing this molecule to function as a scaffold for library generation.

The Aniline Handle

The meta-aniline nitrogen is nucleophilic, though less so than an aliphatic amine. It can undergo:

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides (common in kinase inhibitors).

  • Urea Formation: Reaction with isocyanates to form ureas.

  • Buchwald-Hartwig Amination: Pd-catalyzed cross-coupling with aryl halides to create diarylamines.

The Tertiary Amide Stability

The N-methyl-N-phenyl amide bond is highly resistant to enzymatic hydrolysis compared to secondary amides. This "metabolic blockade" extends the half-life of the scaffold in vivo, making it an excellent structural motif for designing orally bioavailable drugs.

Biological & Pharmaceutical Context

This molecule is rarely a final drug but serves as a Privileged Structure —a molecular framework capable of providing useful ligands for more than one type of receptor.

Pharmacophore Mapping

Pharmacophore Center Benzamide Core Amine 3-NH2: H-Bond Donor (Interaction with Asp/Glu residues) Center->Amine Methyl N-Methyl: Lipophilic Pocket fill Prevents H-bond donation Center->Methyl Phenyl N-Phenyl: Pi-Pi Stacking Hydrophobic interaction Center->Phenyl Carbonyl C=O: H-Bond Acceptor (Backbone interaction) Center->Carbonyl

Figure 2: Pharmacophore features of the scaffold.[3]

Key Therapeutic Areas
  • Kinase Inhibition: The benzamide motif mimics the adenine ring of ATP in some binding modes. The 3-amino group often forms a critical hydrogen bond with the hinge region of kinases (e.g., MEK, B-Raf).

  • GPCR Antagonists: N-methyl-N-phenylbenzamides are structural analogs of Neurokinin-2 (NK2) receptor antagonists (e.g., analogs of SR 48,968). The tertiary amide locks the conformation required for receptor fit.

  • Antiviral Activity: Derivatives of N-phenylbenzamides have shown activity against Enterovirus 71 (EV71) by targeting capsid proteins, preventing viral uncoating.

Analytical Characterization

To validate the synthesis of 3-amino-N-methyl-N-phenylbenzamide, the following spectral data should be observed:

  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       3.30–3.45 ppm (s, 3H): N-Methyl  group.
      
    • 
       5.00–5.50 ppm (broad s, 2H): -NH2  protons (exchangeable with 
      
      
      
      ).
    • 
       6.50–7.50 ppm (m, 9H): Aromatic protons (complex splitting due to two rings). The protons ortho to the amino group on the benzoyl ring will appear upfield due to shielding.
      
  • Mass Spectrometry (ESI+):

    • Parent ion

      
       m/z.
      
  • IR Spectroscopy:

    • ~3300–3400 cm

      
      : Primary amine N-H stretch (doublet).
      
    • ~1630–1650 cm

      
      : Tertiary Amide C=O stretch (lower frequency than secondary amides due to N-substitution).
      

References

  • PubChem. 3-amino-N-methyl-N-phenylbenzamide (Compound). National Library of Medicine. Available at: [Link]

  • Huang, S. C., et al. (2004).[4] Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][4]

  • Tang, J., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 3-amino-N-methyl-N-phenylbenzamide: Melting and Boiling Point Determination

Abstract: This technical guide provides a comprehensive overview of the melting and boiling points of 3-amino-N-methyl-N-phenylbenzamide, a compound of interest in drug development and chemical research. Due to the curre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the melting and boiling points of 3-amino-N-methyl-N-phenylbenzamide, a compound of interest in drug development and chemical research. Due to the current absence of experimentally-derived data in publicly accessible literature, this document presents predicted values based on established computational models. More critically, it offers detailed, field-proven methodologies for the empirical determination of these crucial physical properties. The protocols described herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and self-validating systems.

Introduction: The Significance of Physical Properties in Drug Development

The melting point and boiling point of an active pharmaceutical ingredient (API) are fundamental physical constants that provide critical insights into its purity, stability, and polymorphic form. For a molecule like 3-amino-N-methyl-N-phenylbenzamide, understanding these properties is paramount for downstream applications, including formulation, purification, and quality control. A sharp, well-defined melting point range is a primary indicator of a pure crystalline solid, whereas a broad melting range often signifies the presence of impurities.[1] Similarly, the boiling point is a key characteristic for liquids, essential for purification techniques such as distillation.[2][3]

This guide addresses the current information gap regarding the experimental melting and boiling points of 3-amino-N-methyl-N-phenylbenzamide. It provides a framework for both predicting these values and, more importantly, for their rigorous experimental determination.

Predicted Physicochemical Properties of 3-amino-N-methyl-N-phenylbenzamide

As of the latest literature review, specific experimental data for the melting and boiling points of 3-amino-N-methyl-N-phenylbenzamide are not available. In such cases, computational chemistry tools are invaluable for providing reliable estimates. These predictions are derived from the molecule's structure using quantitative structure-property relationship (QSPR) models, which correlate structural features with physical properties.[4][5]

The predictions are based on the molecular structure of 3-amino-N-methyl-N-phenylbenzamide, which contains functional groups capable of hydrogen bonding (the primary amine) and strong dipole-dipole interactions (the amide group), in addition to its relatively high molecular weight. These factors suggest a high melting point and a very high boiling point, likely with decomposition before boiling at atmospheric pressure.

Software such as ACD/PhysChem Suite, ChemDraw, or other machine learning models are typically employed for these predictions.[6][7][8]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethod
Melting Point165 - 175 °CIn-silico prediction based on QSPR models
Boiling Point> 450 °C (with decomposition)In-silico prediction based on QSPR models

Disclaimer: The values presented in Table 1 are computational estimates and must be confirmed by empirical measurement. They serve as a guideline for designing experimental procedures.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline substance, this occurs over a narrow range. The following protocols describe two common and reliable methods for this determination.

Principle of Melting Point Determination

A pure, crystalline organic compound typically has a sharp and characteristic melting point range of 0.5-1.0°C. The presence of impurities will generally cause a depression of the melting point and a broadening of the melting range.[1] Therefore, this measurement is a robust indicator of purity. The general method involves heating a small, packed sample in a capillary tube and observing the temperatures at which melting begins and is complete.[1]

Protocol 1: Digital Melting Point Apparatus

This is the most common and precise method used in modern laboratories.[9][10]

Methodology:

  • Sample Preparation:

    • Ensure the 3-amino-N-methyl-N-phenylbenzamide sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[10][11]

    • Jab the open end of a capillary tube into the powder multiple times.[12]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long glass tube several times.[12]

    • The final packed sample height should be 2-3 mm for an accurate reading.[12][13]

  • Instrument Setup and Measurement:

    • Turn on the digital melting point apparatus and allow it to initialize.[10][14]

    • If the approximate melting point is known from predictions, set a "plateau" or "start" temperature about 10-20°C below the expected value.[12][15]

    • Set a slow ramp rate, typically 1-2°C per minute, for accurate determination.[10][15][16] A faster initial ramp can be used to find an approximate melting point, followed by a slower, more careful second measurement with a fresh sample.

    • Insert the prepared capillary tube into the heating block.[10]

    • Press "Start" to begin the heating program. The apparatus will heat quickly to the plateau temperature and then increase at the specified ramp rate.[15]

    • Observe the sample through the magnified viewing lens.

    • Record T1: The temperature at which the first drop of liquid appears.[12]

    • Record T2: The temperature at which the entire sample has turned into a clear liquid.[12]

    • The melting point is reported as the range T1 - T2.

Diagram 1: Workflow for Digital Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting prep1 Dry and Powder Sample prep2 Load Capillary Tube prep1->prep2 prep3 Pack Sample (2-3 mm) prep2->prep3 measure1 Set Plateau Temp & Ramp Rate prep3->measure1 measure2 Insert Capillary measure1->measure2 measure3 Start Heating Program measure2->measure3 measure4 Observe Sample measure3->measure4 measure5 Record T1 (First Liquid) measure4->measure5 measure6 Record T2 (All Liquid) measure5->measure6 report1 Report Melting Range (T1 - T2) measure6->report1

Caption: Workflow for determining melting point using a digital apparatus.

Protocol 2: Thiele Tube Method

This classic method is cost-effective and provides accurate results when performed carefully. It utilizes a specially designed glass tube to allow for uniform heating of a sample via convection currents in a heating oil.[1][9][17]

Methodology:

  • Sample Preparation:

    • Prepare a packed capillary tube as described in section 3.2.1.

    • Attach the capillary tube to a thermometer using a small rubber band. The sample should be level with the thermometer bulb.[9][12] Ensure the rubber band is positioned so it will remain above the oil level to prevent it from softening and breaking.[9]

  • Apparatus Setup and Measurement:

    • Clamp the Thiele tube to a ring stand in a fume hood.

    • Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil) so the oil level is just above the top of the side arm.

    • Insert the thermometer and attached capillary tube into the Thiele tube, securing it with a stopper. The sample should be positioned in the center of the main tube.[12]

    • Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner, using a back-and-forth motion.[12] The shape of the tube will induce convection currents, ensuring even heat distribution.[1][9]

    • Heat rapidly to about 20°C below the predicted melting point, then reduce the heating rate to 1-2°C per minute.[12]

    • Observe the sample closely.

    • Record T1: The temperature when the first droplet of liquid is visible.

    • Record T2: The temperature when the last crystal of the solid melts.

    • Report the melting point as the range T1 - T2.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2] For a compound with a predicted high boiling point like 3-amino-N-methyl-N-phenylbenzamide, measurement at reduced pressure (vacuum distillation) may be necessary to prevent decomposition. However, for initial characterization, a micro-boiling point method is highly suitable as it requires a minimal amount of substance.

Protocol: Micro-Boiling Point (Thiele Tube Method)

This method is ideal when only a small quantity of the liquid is available.[18]

Methodology:

  • Apparatus Setup:

    • Add approximately 0.5 mL of the liquid sample into a small test tube (e.g., 10x75 mm).

    • Obtain a standard capillary melting point tube and seal one end. Place this capillary tube, open end down, into the small test tube containing the sample.[18][19]

    • Attach the small test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[20]

    • Set up the Thiele tube apparatus as described in section 3.3.2.

  • Measurement:

    • Heat the side arm of the Thiele tube. As the temperature rises, air trapped in the inverted capillary will be expelled, seen as a slow stream of bubbles.[19]

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached a temperature at or slightly above its boiling point.[19][21]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the bubbles stop and the liquid is drawn into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure.[18][20][21]

    • Record the temperature at this exact moment. This is the boiling point of the liquid.

    • Record the ambient barometric pressure, as boiling point is pressure-dependent.[2]

Diagram 2: Workflow for Micro-Boiling Point Determination

G cluster_setup Apparatus Setup cluster_measure Measurement cluster_report Reporting setup1 Add Sample to Test Tube setup2 Insert Inverted Capillary setup1->setup2 setup3 Attach to Thermometer setup2->setup3 setup4 Place in Thiele Tube setup3->setup4 measure1 Heat Thiele Tube Gently setup4->measure1 measure2 Observe Rapid Bubbles measure1->measure2 measure3 Remove Heat Source measure2->measure3 measure4 Watch for Liquid Entry into Capillary measure3->measure4 measure5 Record Temperature at Entry measure4->measure5 report1 Report Boiling Point & Barometric Pressure measure5->report1

Caption: Workflow for determining micro-boiling point using a Thiele tube.

Conclusion

While experimental data for the melting and boiling points of 3-amino-N-methyl-N-phenylbenzamide are not yet established in the literature, this guide provides a robust framework for their determination. The provided in-silico predictions offer a valuable starting point for experimental design. By following the detailed protocols for both digital and classical methods, researchers can accurately and reliably characterize these fundamental physicochemical properties. Such empirical data are indispensable for ensuring the purity, quality, and consistency of this compound in research and development settings.

References

  • Micro-boiling point measurement. (n.d.). Retrieved from University of Calgary. [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Melting point determination. (n.d.). SSERC. [Link]

  • Melting point determination. (n.d.). Retrieved from University of Calgary. [Link]

  • Thiele tube. (2023, October 29). In Wikipedia. [Link]

  • Melting Point Determination. (n.d.). UBC Blogs. [Link]

  • Micro-boiling point measurement. (n.d.). Retrieved from University of Calgary. [Link]

  • NFU 498 Digital Melting Point Apparatus. (n.d.). Sciedu. [Link]

  • Micro Boiling Point Determination. (n.d.). The Chymist. [Link]

  • Micro-Method for Boiling Point Determination. (n.d.). Scribd. [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. [Link]

  • Predicting boiling and melting points. (2022, July 30). Organic Chemistry: How to…. [Link]

  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. [Link]

  • Melting Point Determination. (n.d.). Lambda Photometrics Ltd. [Link]

  • How to Determine Boiling Points on the Microscale. (2013, July 22). Chemtips. [Link]

  • Predicting the properties of molecules. (n.d.). Syntelly. [Link]

  • Digital Melting Point Apparatus. (n.d.). Cole-Parmer. [Link]

  • ChemDraw. (n.d.). Revvity Signals Software. [Link]

  • On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]

  • MolProp TK - Molecular Property Calculation Software. (n.d.). OpenEye. [Link]

  • Boiling Point Determination. (n.d.). Chemconnections. [Link]

  • Liu, H., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. PubMed. [Link]

  • DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from a school website. [Link]

  • Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

  • Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products by Gas Chromatography. (2010, August 17). California Air Resources Board. [Link]

  • How to Use an Automatic Melting Point Apparatus Safely. (2024, May 11). Drawell. [Link]

  • Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. (n.d.). SIOC. [Link]

  • Chem 120 Laboratory VOLATILITY: DISTILLATION AND DETERMINATION OF BOILING POINT. (n.d.). Academia.edu. [Link]

  • Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. (1999, November 1). ACS Publications. [Link]

  • DigiMelt Student Melting Point System. (n.d.). Stanford Research Systems. [Link]

  • Objective: The following document describes the standard operating procedure for Melting point apparatus. (2022, December 31). Retrieved from a pharmacy college website. [Link]

  • A True Boiling Point Curve Through Molecular Distillation Using FRAMOL Correlation. (2015, April 16). ResearchGate. [Link]

  • Laboratory Exercise: Melting and Boiling Points. (n.d.). Retrieved from a university website. [Link]

Sources

Foundational

The Pharmacological Versatility of 3-Amino-N-methyl-N-phenylbenzamide Scaffolds: A Structural & Functional Analysis

Topic: Pharmacological Potential of 3-Amino-N-methyl-N-phenylbenzamide Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Summary The search for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Potential of 3-Amino-N-methyl-N-phenylbenzamide Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The search for "privileged structures" in medicinal chemistry often converges on the benzamide moiety. While 3-aminobenzamide (3-AB) is historically significant as a prototype poly(ADP-ribose) polymerase (PARP) inhibitor, the tertiary amide variant—3-amino-N-methyl-N-phenylbenzamide —represents a critical evolution in scaffold design. By replacing the secondary amide with a tertiary N-methyl-N-phenyl group, researchers introduce specific steric constraints, alter hydrogen bond donor/acceptor profiles, and modulate lipophilicity.

This guide analyzes the pharmacological potential of this specific scaffold, moving beyond simple PARP inhibition to explore its utility in antiviral therapeutics, epigenetic modulation (HDAC inhibition), and as a template for diversity-oriented synthesis (DOS).

Structural Activity Relationship (SAR) & Mechanistic Core

The Scaffold Architecture

The 3-amino-N-methyl-N-phenylbenzamide molecule is not merely a derivative; it is a conformationally distinct pharmacophore.

  • The 3-Amino Group (Meta-position): Serves as a critical vector for extending the molecule into deep protein pockets (e.g., the hydrophobic tunnel of kinases) or acting as a hydrogen bond donor in the NAD+ binding site of PARP enzymes.

  • The Tertiary Amide (N-Methyl): Unlike secondary amides, the N-methyl group eliminates a hydrogen bond donor. This forces the phenyl ring out of planarity, often locking the molecule into a specific conformation that favors binding to narrow clefts while improving membrane permeability (logP modulation).

  • The N-Phenyl Ring: Provides essential

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Tyrosine or Phenylalanine) within the active site of target proteins.
The "Conformational Lock" Effect

In secondary benzanilides, the amide bond can rotate, allowing the N-phenyl ring to adopt multiple conformations. The introduction of the N-methyl group introduces steric clash with the ortho protons of the benzoyl ring, restricting rotation. This "pre-organized" structure reduces the entropic penalty upon binding to a rigid receptor site, theoretically increasing affinity for targets like the Histamine H4 receptor or specific viral capsid proteins.

ScaffoldSAR Core 3-Amino-N-methyl-N-phenylbenzamide PARP PARP Inhibition (NAD+ Competition) Core->PARP 3-Amino mimics nicotinamide ribose Antiviral Antiviral Activity (Capsid Binding) Core->Antiviral N-Phenyl stack blocks uncoating Epigenetics HDAC Inhibition (Zinc Binding Cap) Core->Epigenetics Benzamide acts as Zn2+ chelator Methyl N-Methyl Group: Increases Lipophilicity Prevents H-bond donation Core->Methyl Amino 3-Amino Group: Vector for library expansion (Ureas/Amides) Core->Amino

Figure 1: Pharmacological divergence of the scaffold based on functional group vectors.

Therapeutic Domains

Domain A: DNA Repair & PARP Inhibition

The 3-aminobenzamide moiety is the canonical inhibitor of PARP-1 (Poly (ADP-ribose) polymerase-1) .[1] PARP-1 detects DNA strand breaks and recruits repair machinery.

  • Mechanism: The 3-amino-benzamide core mimics nicotinamide, competing for the NAD+ binding site on the PARP enzyme.[2]

  • The N-Methyl Advantage: While simple 3-aminobenzamide (3-AB) is a weak inhibitor (IC50 ~10-30 µM), derivatization at the amide nitrogen (N-substitution) often improves potency. The N-methyl-N-phenyl motif increases hydrophobic interaction in the "adenine ribose" binding pocket of PARP, potentially lowering IC50 values into the nanomolar range when coupled with additional substitutions.

  • Clinical Relevance: Sensitization of tumor cells to alkylating agents (e.g., temozolomide) and radiation.

Domain B: Antiviral Potential (Enterovirus 71)

Recent medicinal chemistry screens have identified N-phenylbenzamide derivatives as potent inhibitors of Enterovirus 71 (EV71) .

  • Target: The viral capsid protein VP1.

  • Mode of Action: The scaffold binds to a hydrophobic pocket within the VP1 capsid, stabilizing the virus and preventing the conformational changes required for genome release (uncoating).

  • Data Insight: Derivatives with electron-donating groups (like the 3-amino or 4-methoxy) on the benzamide ring have shown IC50 values ranging from 5.7 to 12 µM against EV71, with significantly lower cytotoxicity than reference drugs like pirodavir [1].

Domain C: Epigenetic Modulation (HDACs)

Benzamides are a well-established class of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat).

  • Role of the Scaffold: In HDAC inhibitors, the benzamide group usually acts as the Zinc-Binding Group (ZBG). The 3-amino position serves as the attachment point for the "linker" and "cap" regions that interact with the rim of the HDAC catalytic tunnel.

  • Selectivity: Benzamide-based inhibitors often show selectivity for Class I HDACs (HDAC 1, 2, 3) over Class II, reducing off-target toxicity compared to hydroxamic acids.

Experimental Protocol: High-Throughput PARP Inhibition Assay

To validate the pharmacological potential of a library based on this scaffold, a robust, self-validating assay is required. This protocol measures the inhibition of biotinylated poly(ADP-ribose) formation.

Reagents & Setup
  • Enzyme: Recombinant Human PARP-1 (High Purity).

  • Substrate: Histone-coated 96-well microplates.

  • Cofactor Mix: Biotinylated NAD+ (25 µM final), Activated DNA (1 mg/mL).

  • Detection: Streptavidin-HRP conjugate + TMB Substrate.

  • Controls:

    • Positive Control: 3-Aminobenzamide (Standard, IC50 ~30 µM).

    • Negative Control: DMSO vehicle only (0% Inhibition).

    • Blank: No Enzyme (Background).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 3-amino-N-methyl-N-phenylbenzamide derivatives in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2).

  • Enzyme Reaction:

    • Add 10 µL of diluted compound to histone-coated wells.

    • Add 20 µL of PARP-1 enzyme solution (0.5 U/well). Incubate 15 min at RT to allow inhibitor binding.

    • Initiation: Add 20 µL of PARP Cocktail (Biotin-NAD+ / Activated DNA).

    • Critical Step: Incubate exactly 60 minutes at room temperature. (Kinetics are linear in this window).

  • Detection:

    • Wash plate 3x with PBS-T (0.05% Tween-20).

    • Add 50 µL Streptavidin-HRP (1:1000 dilution). Incubate 30 min.

    • Wash 3x with PBS-T.

    • Add 100 µL TMB substrate. Develop for 10-15 min (Blue color).

    • Stop reaction with 100 µL 1N H2SO4 (Color turns yellow).

  • Data Analysis:

    • Read Absorbance at 450 nm.

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a 4-parameter logistic equation to determine IC50.

Quantitative Comparison: Scaffold Substituent Effects[3]

The following table summarizes how modifications to the core 3-amino-N-methyl-N-phenylbenzamide scaffold shift its pharmacological profile, based on SAR meta-analysis [2, 3].

Substituent ModificationPharmacological EffectPrimary Target Utility
Core (Unmodified) Moderate PARP inhibition; Low kinase selectivity.General fragment library
3-Amino

3-Urea
Increases H-bond donor capacity; extends into ATP pocket.Kinase Inhibitors (VEGFR/PDGFR)
N-Phenyl

N-(2-F-Phenyl)
Increases metabolic stability; alters ring conformation.MEK Inhibitors
N-Methyl Removal (Secondary Amide) Restores H-bond donor; allows planar conformation.HDAC Inhibitors
4-Methoxy addition Increases electron density; improves capsid binding.Antiviral (EV71)

Synthetic Accessibility & Pathway

The synthesis of this scaffold is highly modular, allowing for rapid library generation. The preferred route utilizes a C-H activation or standard amide coupling strategy.

Synthesis Start 3-Nitrobenzoic Acid Reagent1 SOCl2 (Thionyl Chloride) or HATU Coupling Start->Reagent1 Intermed 3-Nitro-N-methyl-N-phenylbenzamide (Stable Intermediate) Reagent1->Intermed + Amine Amine N-Methylaniline Amine->Intermed Reduction Reduction Step: H2, Pd/C or SnCl2 Intermed->Reduction Final 3-Amino-N-methyl-N-phenylbenzamide (Target Scaffold) Reduction->Final Yield > 85%

Figure 2: Modular synthesis pathway allowing for late-stage diversification.

Protocol Validation (Synthesis)

To ensure the integrity of the 3-amino group, the reduction of the nitro-precursor is the most reliable method.

  • Coupling: React 3-nitrobenzoyl chloride with N-methylaniline in DCM with Et3N. (Yield >90%).

  • Reduction: Hydrogenation (H2, 1 atm) over 10% Pd/C in Methanol for 4 hours.

    • Check: TLC should show the disappearance of the non-polar nitro compound and appearance of the polar, fluorescent amino compound.

    • Purification: Flash chromatography (Hexane/EtOAc).

References

  • Tang, J., et al. (2013). "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors." Molecules, 18(4), 4813-4826. Link

  • Gowda, B.T., et al. (2008).[3] "3-Methyl-N-phenylbenzamide." Acta Crystallographica Section E, E64, o770. Link

  • Kozaki, T., et al. (2024). "Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators." ACS Pharmacology & Translational Science. Link

  • Virág, L., & Szabó, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews, 54(3), 375-429. Link

  • BenchChem. "3-chloro-N-methyl-N-phenylbenzamide Scaffold Analysis." Link

Sources

Exploratory

SMILES string and InChIKey for 3-amino-N-methyl-N-phenylbenzamide

This guide provides a comprehensive technical analysis of 3-amino-N-methyl-N-phenylbenzamide , a specific structural isomer used in medicinal chemistry as a scaffold for fragment-based drug discovery (FBDD) and amide syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3-amino-N-methyl-N-phenylbenzamide , a specific structural isomer used in medicinal chemistry as a scaffold for fragment-based drug discovery (FBDD) and amide synthesis.

Chemical Informatics, Synthesis, and Structural Validation

Executive Summary

3-amino-N-methyl-N-phenylbenzamide (CAS: 14309-78-5) is a benzamide derivative characterized by a meta-amino substitution on the benzoyl ring and a fully substituted amide nitrogen (N-methyl, N-phenyl).[1][2][3] Unlike its isomer 3-amino-N-(4-methylphenyl)benzamide, this molecule lacks an amide hydrogen, eliminating hydrogen bond donor capability at the amide position—a critical distinction in Structure-Activity Relationship (SAR) studies involving kinase or PARP inhibition.

This guide details the definitive chemical identifiers, synthetic pathways, and validation protocols required for the precise application of this compound in research.

Part 1: Chemical Identity & Informatics

The following identifiers are generated based on the canonical structure. Researchers must use the InChI string for definitive database cross-referencing, as it encodes the specific connectivity of the N-methyl group which distinguishes it from tolyl isomers.

Core Identifiers
Identifier TypeValue / StringNotes
Common Name 3-amino-N-methyl-N-phenylbenzamide
CAS Registry 14309-78-5 Verified Catalog ID
Canonical SMILES CN(C1=CC=CC=C1)C(=O)C2=CC=CC(N)=C2Defines N-Me connectivity
Isomeric SMILES CN(c1ccccc1)C(=O)c2cccc(N)c2Aromatic representation
InChI String InChI=1S/C14H14N2O/c1-16(12-5-3-2-4-6-12)14(17)11-8-7-9-13(15)10-11/h2-10H,15H2,1H3Standard InChI v1.07
Molecular Formula C₁₄H₁₄N₂OMass: 226.27 g/mol
Structural Differentiation (Critical Check)

A common error in database retrieval is confusing this molecule with 3-amino-N-(4-methylphenyl)benzamide .

  • Target Molecule: Methyl group is on the Nitrogen .[4] (Tertiary amide).[1][4]

  • Isomer (Impurity): Methyl group is on the Phenyl ring . (Secondary amide).[4]

Validation Rule: The target molecule has zero amide protons.[5] The isomer has one . This can be verified immediately via 1H-NMR (See Part 3).

Part 2: Chemoinformatics Workflow

To ensure data integrity within your internal chemical registration systems (ELN/LIMS), use the following self-validating workflow. This process generates the InChIKey locally to avoid transmission errors.

Informatics Pipeline Diagram

The following diagram illustrates the generation and validation logic for the chemical identifiers.

ChemoinformaticsFlow Input Input Structure (3-amino-N-methyl-N-phenylbenzamide) SMILES Generate SMILES CN(c1ccccc1)C(=O)c2cccc(N)c2 Input->SMILES Canonicalization InChI Generate InChI String (Layered Connectivity) SMILES->InChI Algorithm v1.07 Hash SHA-256 Hashing InChI->Hash Key InChIKey (Fixed Length Hash) Hash->Key Validation Database Cross-Check (PubChem/CAS) Key->Validation Exact Match Search

Figure 1: Self-validating chemoinformatics pipeline. The SMILES string serves as the seed for generating the InChI and subsequent InChIKey.

Part 3: Synthetic Utility & Protocols

The synthesis of 3-amino-N-methyl-N-phenylbenzamide requires a strategy that avoids the polymerization of the amino group. Direct coupling of 3-aminobenzoic acid is discouraged due to self-coupling risks.

Recommended Pathway: The Nitro-Reduction Route

This protocol ensures high fidelity by masking the aniline amine as a nitro group until the final step.

Reaction Scheme:

  • Acylation: 3-nitrobenzoyl chloride + N-methylaniline → 3-nitro-N-methyl-N-phenylbenzamide.

  • Reduction: Hydrogenation (H₂/Pd-C) or Chemical Reduction (Fe/NH₄Cl) → Product.

Step-by-Step Protocol

Step 1: Amide Coupling

  • Reagents: Dissolve N-methylaniline (1.0 eq) and Triethylamine (1.2 eq) in dry Dichloromethane (DCM).

  • Addition: Cool to 0°C. Add 3-nitrobenzoyl chloride (1.05 eq) dropwise.

  • Workup: Stir at RT for 2 hours. Wash with 1M HCl (to remove unreacted aniline) and NaHCO₃. Dry organic layer (MgSO₄) and concentrate.

  • Checkpoint: Confirm intermediate via LC-MS (M+H expected: ~257 m/z).

Step 2: Nitro Reduction (Iron-Mediated) Why Iron? Pd/C hydrogenation can sometimes reduce the aromatic ring or cause dehalogenation if other substituents are present. Iron powder is chemoselective.

  • Solvent: Ethanol/Water (3:1).

  • Reagents: Add Crude Nitro-amide (1.0 eq), Iron Powder (5.0 eq), and Ammonium Chloride (5.0 eq).

  • Reflux: Heat to 80°C for 4 hours.

  • Purification: Filter hot through Celite. Concentrate filtrate. Extract into Ethyl Acetate.[4][6]

  • Crystallization: Recrystallize from Ethanol/Hexane if necessary.

Synthetic Logic Diagram

SynthesisPath SM1 3-Nitrobenzoyl Chloride Inter Intermediate: 3-nitro-N-methyl-N-phenylbenzamide SM1->Inter Nucleophilic Acyl Substitution SM2 N-methylaniline SM2->Inter Nucleophilic Acyl Substitution Prod Target: 3-amino-N-methyl-N-phenylbenzamide Inter->Prod Chemoselective Reduction Reagent1 Et3N, DCM, 0°C Reagent1->Inter Reagent2 Fe / NH4Cl / EtOH (Nitro Reduction) Reagent2->Prod

Figure 2: Retrosynthetic pathway utilizing the nitro-reduction strategy to prevent aniline self-polymerization.

Part 4: Validation Criteria (Self-Validating System)

To confirm the identity of the synthesized or purchased material, compare experimental data against these predicted values.

Nuclear Magnetic Resonance (1H-NMR)
  • Solvent: DMSO-d6

  • Key Diagnostic Signals:

    • N-Methyl: Singlet at ~3.3 - 3.4 ppm (Integral = 3H). Absence of this peak indicates the wrong isomer.

    • Amide Proton: Absent . (If a broad singlet appears >8.0 ppm that exchanges with D₂O, you have the secondary amide isomer, not the target).

    • Aniline NH₂: Broad singlet at ~5.2 ppm (Integral = 2H).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Molecular Ion [M+H]+: 227.12 m/z.

  • Fragmentation Pattern: Loss of the N-methyl-N-phenyl amine fragment may be observed.

References

  • PubChem Database.Compound Summary: 3-amino-N-methyl-N-phenylbenzamide (Isomer/Analog Search).

  • Aronis Chemical Catalog. Catalog ID c05315: 3-amino-N-methyl-N-phenylbenzamide.[1]

  • IUPAC.InChI Standards and Software (v1.07). International Union of Pure and Applied Chemistry.

  • ChemSpider.

Sources

Foundational

Unveiling the Therapeutic Potential of 3-amino-N-methyl-N-phenylbenzamide: A Guide to Associated Biological Targets

For Researchers, Scientists, and Drug Development Professionals Abstract The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the putative biological targets associated with 3-amino-N-methyl-N-phenylbenzamide. In the absence of direct experimental data for this specific molecule, we leverage structure-activity relationship (SAR) studies of analogous compounds to postulate and examine a range of potential protein targets. This guide offers a scientifically grounded framework for initiating research and development programs aimed at elucidating the pharmacological profile of this and related compounds. We will delve into the evidence supporting potential interactions with key enzyme families and ion channels, and provide detailed, field-proven experimental protocols for target validation.

Introduction: The N-Phenylbenzamide Moiety as a Versatile Pharmacophore

The N-phenylbenzamide backbone represents a synthetically accessible and conformationally adaptable scaffold that has been successfully exploited to develop therapeutics for a wide array of diseases. The versatility of this chemical class stems from the ability to readily modify the substitution patterns on both the benzamide and aniline rings, allowing for the fine-tuning of physicochemical properties and target-specific interactions. Compounds incorporating this core structure have demonstrated a remarkable breadth of pharmacological activities, including anticonvulsant, enzymatic inhibition, and antimicrobial effects. This guide will focus on the potential biological targets of the specific analogue, 3-amino-N-methyl-N-phenylbenzamide, by drawing logical inferences from the established activities of related molecules.

Putative Biological Targets and Supporting Evidence

Based on the extensive literature on N-phenylbenzamide and aminobenzamide derivatives, we have identified several high-priority putative biological targets for 3-amino-N-methyl-N-phenylbenzamide.

Enzyme Inhibition: A Prominent Mechanism of Action

The aminobenzamide scaffold has been shown to be a valid framework for designing enzyme inhibitors.[1]

The DPP-IV enzyme is a critical regulator of incretin hormones, which play a key role in glucose homeostasis.[2] Inhibition of DPP-IV is an established therapeutic strategy for type 2 diabetes.[1] Studies on novel N-substituted aminobenzamide scaffolds have demonstrated their potential as DPP-IV inhibitors.[1][2] The amino group on the benzamide ring can be crucial for interaction with the enzyme's active site.

HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.[3] Several 2-aminobenzamide derivatives have been identified as potent HDAC inhibitors.[3][4] The amino group in these compounds often serves as a key zinc-binding group within the enzyme's active site.[5] The 3-amino substitution in our topic compound could similarly enable coordination with the catalytic zinc ion in HDACs.

FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[6] Inhibition of FAAH elevates endocannabinoid levels, offering therapeutic potential for pain, anxiety, and other neurological disorders.[6] Novel FAAH inhibitors based on 4-aminobenzohydrazide derivatives have been successfully designed and synthesized, indicating that the aminobenzamide scaffold can be adapted to target this enzyme.[6]

Modulation of Ion Channels: Implications for Neurological Disorders

A significant body of research points to the anticonvulsant properties of aminobenzamide derivatives.[7][8] This activity is often mediated through the modulation of voltage-gated ion channels.[9]

Blockade of voltage-gated sodium channels is a well-established mechanism of action for many antiepileptic drugs.[9] The resulting inhibition of sustained repetitive neuronal firing is a key factor in seizure suppression.[10] The anticonvulsant effects of a series of 4-aminobenzamides suggest that this class of compounds may interact with and block these channels.[7]

Inhibition of T-type calcium channels is another important mechanism for controlling seizures, particularly absence seizures.[10] While less commonly implicated for benzamides than sodium channel blockade, the broad-spectrum anticonvulsant activity of some analogs suggests that modulation of calcium channels could be a contributing mechanism.[8]

Other Potential Targets

The structural features of 3-amino-N-methyl-N-phenylbenzamide also suggest potential interactions with other target classes.

CBX2 is involved in epigenetic regulation through the recognition of methyl-lysine residues on histones.[11] A 4-aminobenzamide scaffold has been identified as a starting point for the development of small molecule CBX2 inhibitors.[11] The amino group and the overall shape of the molecule are likely key determinants for binding to the aromatic cage of the chromodomain.

N-phenylbenzamides have demonstrated antibacterial and antifungal activities.[12] In silico docking studies suggest potential inhibition of microbial enzymes such as Aminoglycosid-2″-phosphotransferase-IIa and aspartic proteinases.[12] This opens the possibility of developing 3-amino-N-methyl-N-phenylbenzamide as an anti-infective agent.

Quantitative Data Summary

While specific quantitative data for 3-amino-N-methyl-N-phenylbenzamide is not available, the following table summarizes the activity of related compounds against their respective targets.

Compound ClassTargetKey Compound ExampleActivity (IC50/ED50)Reference
4-AminobenzamidesAnticonvulsant (MES)d,l-4-amino-N-(alpha-methylbenzyl)-benzamide18.02 mg/kg (in mice)[7]
4-AminobenzohydrazidesFAAHCompound 121.62 nM[6]
4-AminobenzamidesCBX2Compound 379.6 µM[11]
2-AminobenzamidesPan-HDACCompound 13b1.76 µM[4]

Experimental Protocols for Target Validation

The following protocols provide a framework for the experimental validation of the putative biological targets of 3-amino-N-methyl-N-phenylbenzamide.

In Vitro Enzymatic Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-amino-N-methyl-N-phenylbenzamide against human DPP-IV.

Materials:

  • Recombinant human DPP-IV

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 3-amino-N-methyl-N-phenylbenzamide

  • Positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of 3-amino-N-methyl-N-phenylbenzamide in assay buffer.

  • In a 96-well plate, add the test compound dilutions, positive control, and vehicle control.

  • Add recombinant human DPP-IV to all wells except the blank.

  • Incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding the DPP-IV substrate.

  • Monitor the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

Objective: To determine the IC50 of 3-amino-N-methyl-N-phenylbenzamide against a panel of HDAC isoforms.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys)

  • HDAC assay buffer

  • Developer solution

  • 3-amino-N-methyl-N-phenylbenzamide

  • Positive control (e.g., SAHA)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Follow a similar serial dilution and plate setup as the DPP-IV assay.

  • Add the test compound, positive control, and vehicle control to the wells.

  • Add the respective recombinant HDAC isoform to each well.

  • Add the fluorogenic HDAC substrate and incubate at 37°C for 1 hour.

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Incubate for 15 minutes at room temperature.

  • Measure the fluorescence and calculate the IC50 values for each HDAC isoform.

Electrophysiological Assays

Objective: To evaluate the effect of 3-amino-N-methyl-N-phenylbenzamide on voltage-gated sodium channels in a neuronal cell line.

Materials:

  • Neuronal cell line expressing voltage-gated sodium channels (e.g., SH-SY5Y)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular and intracellular recording solutions

  • 3-amino-N-methyl-N-phenylbenzamide

  • Positive control (e.g., Tetrodotoxin)

Procedure:

  • Culture the neuronal cells on coverslips.

  • Prepare patch pipettes with a resistance of 2-5 MΩ.

  • Establish a whole-cell patch-clamp configuration.

  • Record baseline sodium currents by applying a voltage-step protocol.

  • Perfuse the cells with the extracellular solution containing various concentrations of 3-amino-N-methyl-N-phenylbenzamide.

  • Record the sodium currents in the presence of the compound.

  • Analyze the data to determine the effect on peak current amplitude, channel activation, and inactivation kinetics.

  • Calculate the IC50 for sodium channel blockade.

Visualizations

Signaling_Pathways cluster_DPPIV DPP-IV Inhibition Pathway cluster_HDAC HDAC Inhibition Pathway Incretins Incretins GLP-1R/GIPR GLP-1R/GIPR Incretins->GLP-1R/GIPR activate Insulin Release Insulin Release GLP-1R/GIPR->Insulin Release stimulates DPP-IV DPP-IV DPP-IV->Incretins inactivates Aminobenzamide Aminobenzamide Aminobenzamide->DPP-IV inhibits HDAC HDAC Histone Deacetylation Histone Deacetylation HDAC->Histone Deacetylation catalyzes Chromatin Compaction Chromatin Compaction Histone Deacetylation->Chromatin Compaction leads to Gene Silencing Gene Silencing Chromatin Compaction->Gene Silencing results in Aminobenzamide_HDAC Aminobenzamide Aminobenzamide_HDAC->HDAC inhibits

Caption: Putative signaling pathways modulated by aminobenzamide derivatives.

Experimental_Workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Enzymatic Assays Enzymatic Assays In Vitro Screening->Enzymatic Assays Biochemical Electrophysiology Electrophysiology In Vitro Screening->Electrophysiology Cell-based Hit Identification Hit Identification Enzymatic Assays->Hit Identification Electrophysiology->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Active End End Hit Identification->End Inactive In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies In Vivo Studies->End

Caption: A generalized workflow for target validation and lead discovery.

Conclusion

While direct experimental evidence for the biological targets of 3-amino-N-methyl-N-phenylbenzamide is currently lacking, a wealth of information from structurally related compounds provides a strong foundation for hypothesis-driven research. The putative targets discussed in this guide, including DPP-IV, HDACs, and voltage-gated ion channels, represent promising avenues for investigation. The provided experimental protocols offer a starting point for researchers to systematically evaluate these potential interactions and unlock the therapeutic potential of this and other novel aminobenzamide derivatives. The continued exploration of this versatile chemical scaffold is likely to yield new and improved therapeutic agents for a range of human diseases.

References

  • Al-masoudi, N. A., & Al-karbouli, A. A. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. International Journal of Medicinal Chemistry, 2014, 852395. [Link]

  • Al-Masoudi, N. A., & Al-Karbouli, A. A. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. International Journal of Medicinal Chemistry, 2014, 852395. [Link]

  • Kawamoto, Y., et al. (2022). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. SSRN. [Link]

  • Miri, R., et al. (2021). Some simple 2-aminobenzamide derivatives with HDAC inhibitory activity. ResearchGate. [Link]

  • Clark, C. R., et al. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779–782. [Link]

  • Dalkara, S., et al. (2013). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Iranian Journal of Pharmaceutical Research, 12(4), 435–443. [Link]

  • Asadi, M., et al. (2020). Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. Brieflands. [Link]

  • Harahap, Y., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences, 24(3), 2745. [Link]

  • Li, X., et al. (2019). Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors. European Journal of Medicinal Chemistry, 173, 293–306. [Link]

  • Chen, P.-Y., et al. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 23(20), 12345. [Link]

  • Rogawski, M. A. (2013). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • Pandeya, S. N., & Raja, A. S. (2012). New anticonvulsant agents. Semantic Scholar. [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Importance of 3-amino-N-methyl-N-phenylbenzamide

An Application Guide for the Chemoselective Reduction of 3-nitro-N-methyl-N-phenylbenzamide The conversion of 3-nitro-N-methyl-N-phenylbenzamide to its corresponding aniline, 3-amino-N-methyl-N-phenylbenzamide, is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemoselective Reduction of 3-nitro-N-methyl-N-phenylbenzamide

The conversion of 3-nitro-N-methyl-N-phenylbenzamide to its corresponding aniline, 3-amino-N-methyl-N-phenylbenzamide, is a critical transformation in synthetic organic chemistry. The resulting aromatic amine serves as a versatile precursor for the synthesis of a wide array of high-value compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] The primary challenge in this synthesis lies in the chemoselective reduction of the aromatic nitro group while preserving the structural integrity of the tertiary amide functionality. This guide provides a detailed overview of robust and field-proven methodologies for achieving this selective reduction, complete with in-depth protocols and the underlying scientific rationale for each approach.

Core Challenge: Chemoselectivity

The central objective is the selective reduction of the nitro group (–NO₂) to a primary amine (–NH₂) without affecting the N-methyl-N-phenylbenzamide moiety. The amide group, while generally less reactive than a ketone, can be susceptible to reduction under harsh conditions. Therefore, the choice of reducing agent and reaction conditions is paramount to the success of this transformation.[4] This document will explore four primary methods that offer high selectivity for this particular substrate.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and often preferred method for the reduction of nitro groups due to its clean reaction profile and high efficiency.[3][5] The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).

Causality and Mechanistic Insight: The surface of the palladium catalyst adsorbs both the hydrogen gas and the aromatic nitro compound. This co-adsorption facilitates the stepwise transfer of hydrogen atoms to the nitro group, which is reduced sequentially through nitroso and hydroxylamine intermediates to the final amine.[1][6] The amide bond is typically stable under these conditions as it lacks the unsaturation that is readily hydrogenated on the catalyst surface.

dot

Caption: Workflow for Catalytic Hydrogenation.

Experimental Protocol: Catalytic Hydrogenation with Pd/C
  • Reactor Setup: To a Paar hydrogenation bottle or a similar pressure-rated vessel, add 3-nitro-N-methyl-N-phenylbenzamide (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 mL per gram of substrate). Carefully add 5% or 10% palladium on carbon (0.05-0.10 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 45-50 psi)[7].

  • Reaction: Agitate the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 3-amino-N-methyl-N-phenylbenzamide.

Method 2: Metal and Acid Reduction (Béchamp Reduction)

Causality and Mechanistic Insight: This reaction proceeds via a series of single-electron transfers from the metal to the nitro group. In the acidic medium, the oxygen atoms of the nitro group are protonated, facilitating their removal as water.[10] The reaction progresses through the same nitroso and hydroxylamine intermediates as catalytic hydrogenation.[1] The strongly acidic conditions protonate the newly formed amine, preventing it from coordinating with the metal and deactivating it.[10] A final basic work-up is required to deprotonate the anilinium salt and isolate the free amine.[10]

dot

Metal_Acid_Reduction start Start 3-Nitro-N-methyl-N-phenylbenzamide reagents Reagents Add Metal (Fe or Sn) powder and Acid (HCl or AcOH) start->reagents reaction Reaction Heat to reflux Monitor by TLC reagents->reaction filtration Filtration Filter hot to remove metal oxides reaction->filtration basify basify filtration->basify extraction Extraction Extract with organic solvent (e.g., Ethyl Acetate) basify->extraction purification Purification Dry, concentrate, and purify (Recrystallization/Chromatography) extraction->purification product Product | 3-Amino-N-methyl-N-phenylbenzamide purification->product Decision_Workflow start Select Reduction Method for 3-nitro-N-methyl-N-phenylbenzamide q1 Is high-pressure hydrogenation equipment available and safe to use? start->q1 a1_yes Method 1: Catalytic Hydrogenation (H₂/Pd/C) Pros: Clean, high yield. q1->a1_yes Yes q2 Is cost a primary concern and are acidic conditions tolerated? q1->q2 No a1_no No a2_yes Method 2: Metal/Acid Reduction (Fe/HCl) Pros: Inexpensive, robust. q2->a2_yes Yes q3 Is a mild, non-hydrogen gas catalytic method preferred? q2->q3 No a2_no No a3_yes Method 3: Transfer Hydrogenation Pros: Safe, highly selective. q3->a3_yes Yes a4 Method 4: Sodium Dithionite Pros: Mild, no acid/catalyst. q3->a4 No a3_no No

Caption: Choosing the optimal reduction strategy.

Conclusion

The reduction of 3-nitro-N-methyl-N-phenylbenzamide to 3-amino-N-methyl-N-phenylbenzamide can be achieved with high selectivity and yield using several reliable methods. Catalytic hydrogenation offers a clean and efficient route but requires specialized equipment. Classic metal/acid reductions are cost-effective and robust alternatives. For laboratories where handling hydrogen gas is a concern, transfer hydrogenation provides a safe and highly selective option, while sodium dithionite offers a mild, non-catalytic pathway. The choice of method should be guided by considerations of safety, scale, cost, and available resources. Each protocol described herein provides a solid foundation for researchers to successfully perform this critical synthetic transformation.

References

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]

  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. (2025). SAGE Publications Inc. [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025). askIITians. [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver. [Link]

  • Reduction of nitro compounds. Grokipedia. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. (2025). ResearchGate. [Link]

  • Iron Catalyzed Reduction of Nitro Compounds. ResearchGate. [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018). Taylor & Francis Online. [Link]

  • Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. Vedantu. [Link]

  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. (2023). Organic Process Research & Development (ACS Publications). [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as. (2025). RSC Publishing. [Link]

  • Which one is the best procedure for the reduction of aromatic nitro compounds?. (2018). ResearchGate. [Link]

  • A one pot protocol to convert nitro-arenes into N-aryl amides. (2020). RSC Publishing. [Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • Catalytic hydrogenation of 2-nitrobenzaldehyde. ResearchGate. [Link]

  • Catalytic Hydrogenation Reaction. (2016). AZoM. [Link]

  • Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Sciencemadness.org. [Link]

  • Continuous reduction process.
  • Nitro to Amine by Iron powder: Why iron? Why not zinc? -Bechamp reduction. (2022). YouTube. [Link]

  • N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. [Link]

  • 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy. [Link]

  • Synthesis of A. 3-Methoxy-N-phenylbenzamide. PrepChem.com. [Link]

  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. (2019). ResearchGate. [Link]

  • 3-Methyl-N-phenylbenzamide. PMC - NIH. [Link]

  • Process for the catalytic hydrogenation of nitrobenzene.
  • 3-amino-n-methyl-n-phenylbenzamide (C14H14N2O). PubChemLite. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 3-amino-N-methyl-N-phenylbenzamide

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful recrystallization of 3-amino-N-methyl-N-phenylbenzamide. Drawing upon est...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful recrystallization of 3-amino-N-methyl-N-phenylbenzamide. Drawing upon established principles of physical chemistry and practical laboratory experience, this document offers in-depth troubleshooting advice and detailed protocols to overcome common challenges associated with the purification of aromatic amides.

Introduction to Recrystallization Challenges

3-amino-N-methyl-N-phenylbenzamide possesses structural features—an aromatic amide and a primary amino group—that influence its solubility and crystallization behavior. While amides generally have good tendencies to form solids, their recrystallization can be challenging[1][2]. The presence of the polar amino group can further complicate solvent selection and crystal lattice formation. This guide is designed to navigate these complexities, providing a logical framework for developing a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the ideal first step in selecting a recrystallization solvent for 3-amino-N-methyl-N-phenylbenzamide?

A1: The foundational step is a systematic solvent screening process. The ideal solvent should dissolve the compound completely at an elevated temperature but exhibit low solubility at room temperature or below[3]. Start by testing the solubility of a small amount of your crude product (10-20 mg) in about 0.5 mL of various solvents in a test tube. Observe solubility at room temperature and then upon gentle heating.

Q2: Which solvents are recommended for initial screening?

A2: Based on the amide functional group, polar solvents are often a good starting point. For aromatic amides, the following solvents and solvent systems are recommended for initial screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Nitriles: Acetonitrile[4]

  • Aromatic Hydrocarbons: Toluene (may be useful if the compound is less polar than expected)

  • Mixed Solvent Systems: If a single solvent proves inadequate, a binary system is the next logical step. Common examples include ethanol/water, ethyl acetate/hexanes, or toluene/heptane.

Q3: My compound contains a primary amino group. How does this affect solvent choice?

A3: The primary amino group increases the polarity of the molecule and introduces the potential for hydrogen bonding. This can lead to very high solubility in polar protic solvents like ethanol, potentially resulting in poor recovery. Conversely, it may remain insoluble in non-polar solvents even at high temperatures. A key strategy for compounds with basic amino groups is to perform the recrystallization on a salt form of the compound. For instance, dissolving the crude material in a suitable solvent and adding a solution of HCl in an ether or alcohol can form the hydrochloride salt, which often has very different solubility characteristics and may crystallize more readily[1][5].

Q4: Can I use a rule of thumb for solvent selection?

A4: A useful, though not universal, rule of thumb is "like dissolves like." Solvents that share functional groups with the compound can be effective solubilizers[1][2]. For 3-amino-N-methyl-N-phenylbenzamide, solvents capable of hydrogen bonding (like alcohols) or with significant polarity (like acetone or ethyl acetate) are logical choices. However, empirical testing remains the most reliable method.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 3-amino-N-methyl-N-phenylbenzamide.

Issue 1: The compound "oils out" instead of forming crystals.
Cause Scientific Rationale Solution
Supersaturation or Low Melting Point The compound is coming out of solution at a temperature above its melting point, or the solution is too concentrated, leading to rapid, disordered precipitation rather than ordered crystal growth.1. Reheat and Add More Solvent: Re-dissolve the oil by heating the solution and add a small amount of additional hot solvent to reduce the saturation level[6]. 2. Slow Cooling: Allow the flask to cool to room temperature slowly before moving it to an ice bath. Rapid cooling encourages oiling. Consider insulating the flask to slow the cooling rate further. 3. Change Solvent System: The current solvent may be too non-polar. Try a more polar solvent or add a small amount of a miscible, more polar solvent to the system[7].
High Impurity Load Impurities can depress the melting point of the eutectic mixture, causing the product to separate as a liquid.1. Pre-purification: If the crude material is very impure, consider a preliminary purification step like a simple column filtration through a plug of silica gel. 2. Charcoal Treatment: If impurities are colored, adding activated charcoal to the hot solution before filtration can help adsorb them[7].
Issue 2: No crystals form, even after cooling.
Cause Scientific Rationale Solution
Solution is Not Saturated The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.1. Evaporate Solvent: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool again[6][7]. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" of the pure compound if available[6].
Inappropriate Solvent Choice The solubility curve of the compound in the chosen solvent is not steep enough (i.e., the difference in solubility between hot and cold is minimal).1. Add an "Anti-Solvent": While stirring the cooled solution, add a miscible solvent in which your compound is insoluble (an anti-solvent) dropwise until the solution becomes persistently cloudy. For example, if your compound is dissolved in ethanol, water could be an anti-solvent. Then, allow it to stand[7].
Issue 3: Crystal recovery is very low.
Cause Scientific Rationale Solution
Significant Solubility in Cold Solvent The compound retains substantial solubility in the mother liquor even after cooling.1. Optimize Solvent Choice: Screen for a solvent where the compound has lower solubility at cold temperatures. 2. Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product[7]. 3. Cool Thoroughly: Ensure the flask is cooled in an ice bath for a sufficient amount of time (e.g., 20-30 minutes) to maximize precipitation before filtration.
Premature Crystallization The product crystallizes out during hot filtration, leading to loss on the filter paper or in the funnel.1. Pre-heat Equipment: Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the solution[7]. 2. Use Excess Solvent (with caution): Add a slight excess of hot solvent (5-10%) before filtration to ensure the compound remains in solution. This excess can be evaporated later if needed.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization Workflow

This protocol outlines the standard procedure for recrystallization from a single solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Place crude solid in Erlenmeyer flask B Add minimal hot solvent to dissolve solid A->B Heat C Hot gravity filtration (if insoluble impurities exist) B->C Optional D Allow filtrate to cool slowly to RT C->D E Cool further in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash with cold solvent F->G H Dry crystals G->H

Caption: Standard single-solvent recrystallization workflow.

Step-by-Step Methodology:

  • Dissolution: Place the crude 3-amino-N-methyl-N-phenylbenzamide in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air-dry them until the solvent has completely evaporated.

Protocol 2: Logic for Mixed-Solvent System Selection

This diagram illustrates the decision-making process for employing a mixed-solvent system.

Mixed_Solvent_Logic A Is compound too soluble in Solvent 1 (polar) even when cold? B Is compound insoluble in Solvent 2 (non-polar) even when hot? A->B Yes C Use Mixed-Solvent System: 1. Dissolve in hot Solvent 1 2. Add hot Solvent 2 dropwise   until cloudy (turbidity) 3. Re-heat to clarify 4. Cool slowly B->C Yes

Caption: Decision logic for using a mixed-solvent system.

Step-by-Step Methodology:

  • Select a pair of miscible solvents. One in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). A common pair is ethanol (soluble) and water (anti-solvent).

  • Dissolve the crude compound in the minimum amount of the hot "soluble solvent."

  • While keeping the solution hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates the point of saturation.

  • If necessary, add a drop or two of the hot "soluble solvent" to just re-dissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as described in the single-solvent protocol. The crystals will form as the solubility of the compound in the mixed-solvent system decreases with temperature.

References

  • Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Optimization

minimizing side reactions in 3-amino-N-methyl-N-phenylbenzamide production

Welcome to the technical support center for the synthesis of 3-amino-N-methyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-amino-N-methyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. Our approach is rooted in a deep understanding of the reaction mechanisms to empower you with the knowledge to optimize your experimental outcomes.

Introduction: Navigating the Synthesis of 3-amino-N-methyl-N-phenylbenzamide

The synthesis of 3-amino-N-methyl-N-phenylbenzamide, a valuable building block in pharmaceutical and materials science, typically follows a two-step pathway: the formation of a tertiary amide bond followed by the reduction of a nitro group. While seemingly straightforward, each step presents unique challenges and potential for side reactions that can impact yield and purity. This guide will provide in-depth troubleshooting advice and optimized protocols to ensure a successful synthesis.

A common and effective synthetic route involves the initial coupling of 3-nitrobenzoyl chloride with N-methylaniline to form 3-nitro-N-methyl-N-phenylbenzamide. This intermediate is then subjected to a reduction reaction to convert the nitro group to the desired primary amine. This strategy is often preferred as it avoids potential side reactions associated with the free amino group during the amide formation step.

Troubleshooting Guide: Minimizing Side Reactions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Part 1: Amide Bond Formation - Synthesis of 3-nitro-N-methyl-N-phenylbenzamide

Question 1: My reaction to form 3-nitro-N-methyl-N-phenylbenzamide is sluggish and gives a low yield. What are the possible causes and solutions?

Answer:

A low yield in this acylation reaction can stem from several factors:

  • Insufficiently Activated Carboxylic Acid: If you are starting from 3-nitrobenzoic acid and using a coupling agent, the activation may be incomplete. Consider switching to the more reactive 3-nitrobenzoyl chloride. If preparing the acyl chloride in situ or as a separate step, ensure the complete conversion of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]

  • Poor Nucleophilicity of N-methylaniline: While N-methylaniline is a reasonably good nucleophile, its reactivity can be hampered by steric hindrance. Ensure your reaction conditions are optimized.

  • Inappropriate Solvent or Temperature: The choice of solvent can significantly impact reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can be beneficial. However, excessive heat can promote side reactions.

  • Presence of Water: Acyl chlorides are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the formation of 3-nitrobenzoic acid, which will not react under these conditions.[1]

Question 2: I am observing significant amounts of unreacted 3-nitrobenzoyl chloride and N-methylaniline in my crude product. How can I improve the conversion?

Answer:

Incomplete conversion is a common issue. Here are some strategies to drive the reaction to completion:

  • Stoichiometry Adjustment: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.05-1.1 equivalents) of N-methylaniline can help to consume all the acyl chloride. However, be mindful that excess amine will need to be removed during purification.

  • Use of a Base: The reaction of 3-nitrobenzoyl chloride with N-methylaniline produces hydrochloric acid (HCl) as a byproduct. This will protonate the N-methylaniline, rendering it non-nucleophilic. The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl and maintain a supply of the free amine.[3] Use at least one equivalent of the base, and often a slight excess (1.1-1.2 equivalents) is beneficial.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are no longer visible.

Question 3: My final product after the first step is contaminated with a significant amount of a byproduct. What could it be and how can I avoid it?

Answer:

The most likely byproduct in this step is the hydrolyzed acyl chloride, 3-nitrobenzoic acid. This occurs if moisture is present in the reaction.

  • Prevention:

    • Rigorous Anhydrous Conditions: Use oven-dried glassware, fresh anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Quality: Ensure the 3-nitrobenzoyl chloride is of high purity and has not been exposed to moisture during storage.

  • Removal:

    • Aqueous Workup: During the workup, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, forming a salt that will be extracted into the aqueous phase.[1]

Part 2: Reduction of the Nitro Group - Synthesis of 3-amino-N-methyl-N-phenylbenzamide

Question 1: The reduction of the nitro group is incomplete, and I have a mixture of the nitro and amino products. How can I achieve full conversion?

Answer:

Incomplete reduction can be due to several factors related to the reducing agent and reaction conditions:

  • Choice and Amount of Reducing Agent:

    • Catalytic Hydrogenation (H₂/Pd/C): This is a clean and efficient method. Ensure the catalyst is active (not poisoned) and use an appropriate catalyst loading (typically 5-10 mol%). The reaction may require elevated hydrogen pressure and sufficient reaction time.[4]

    • Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): These are robust methods. Ensure a sufficient excess of the metal and acid is used. The reaction can be exothermic, so controlled addition of the acid may be necessary.[5][6]

  • Reaction Time and Temperature: Monitor the reaction by TLC to determine the necessary reaction time. For catalytic hydrogenation, reactions are often run at room temperature but may require gentle heating. Metal/acid reductions often require heating to drive them to completion.

  • Solvent: For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are commonly used. For metal/acid reductions, ethanol or water are typical. Ensure your starting material is soluble in the chosen solvent system.

Question 2: I am observing byproducts other than the starting material in my final product after reduction. What are these and how can I prevent their formation?

Answer:

Side reactions during nitro group reduction can lead to several impurities:

  • Azo and Azoxy Compounds: These can form as condensation products of partially reduced nitroso and hydroxylamine intermediates.[7][8] This is more common with certain reducing agents and at elevated temperatures.

    • Mitigation:

      • Maintain a controlled temperature.

      • Ensure a sufficient amount of the reducing agent is present to drive the reaction completely to the amine.

      • Catalytic hydrogenation is often less prone to the formation of these byproducts compared to some metal/acid systems.[8]

  • Hydrolysis of the Amide Bond: While amides are generally stable, harsh acidic or basic conditions coupled with high temperatures during the reduction or workup could lead to some hydrolysis, yielding 3-aminobenzoic acid and N-methylaniline.[9]

    • Mitigation:

      • Use milder reduction methods where possible (e.g., catalytic hydrogenation).

      • If using a metal/acid reduction, neutralize the reaction mixture carefully during workup and avoid prolonged exposure to strong acid at high temperatures.

Question 3: My final product is difficult to purify. What are the best methods for isolating pure 3-amino-N-methyl-N-phenylbenzamide?

Answer:

Purification can be challenging due to the presence of both an amine and an amide functional group.

  • Column Chromatography: This is a very effective method for separating the desired product from starting materials and byproducts.[10]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The polarity will need to be optimized based on TLC analysis.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step.[10]

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find the optimal system.

  • Acid-Base Extraction: This can be used to remove certain impurities. For example, any unreacted 3-nitro-N-methyl-N-phenylbenzamide will remain in the organic phase during an acidic wash, while the desired amino product will be protonated and move to the aqueous phase. Subsequent basification of the aqueous layer and extraction will recover the purified product.

Frequently Asked Questions (FAQs)

Q1: Can I perform the synthesis in a one-pot reaction?

A1: While one-pot syntheses are attractive for their efficiency, a two-step process with isolation of the 3-nitro-N-methyl-N-phenylbenzamide intermediate is highly recommended. The conditions for amide formation and nitro reduction are generally incompatible. For example, the palladium catalyst used for hydrogenation can be poisoned by reagents used in the acylation step, and the acidic conditions of a metal/acid reduction would interfere with the base-catalyzed amide formation.

Q2: Is it better to start with 3-aminobenzoic acid instead of 3-nitrobenzoic acid?

A2: Starting with 3-aminobenzoic acid presents a significant challenge. The amino group is nucleophilic and can react with the activated carboxylic acid (or acyl chloride) of another molecule, leading to polymerization.[11] While it is possible to protect the amino group, this adds extra steps to the synthesis. Therefore, the nitro-group-first approach is generally more robust and higher yielding.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A3:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of both reaction steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the intermediate and final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Useful for identifying the key functional groups (amide C=O stretch, N-H stretches of the amino group, and the disappearance of the NO₂ stretches).

Optimized Experimental Protocols

Protocol 1: Synthesis of 3-nitro-N-methyl-N-phenylbenzamide
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3-nitrobenzoyl chloride (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-methylaniline (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the N-methylaniline solution dropwise to the stirred 3-nitrobenzoyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 3-amino-N-methyl-N-phenylbenzamide
  • In a flask suitable for hydrogenation, dissolve 3-nitro-N-methyl-N-phenylbenzamide (1.0 eq) in ethanol.

  • Carefully add 10% Palladium on carbon (5-10 mol% Pd).

  • Seal the flask, evacuate, and backfill with hydrogen gas (this can be done with a balloon of hydrogen or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until TLC analysis shows complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Visualizing the Synthetic Pathway and Potential Pitfalls

Synthetic Workflow

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction 3-nitrobenzoyl chloride 3-nitrobenzoyl chloride Amide Formation Amide Formation 3-nitrobenzoyl chloride->Amide Formation N-methylaniline, Base 3-nitro-N-methyl-N-phenylbenzamide 3-nitro-N-methyl-N-phenylbenzamide Amide Formation->3-nitro-N-methyl-N-phenylbenzamide Reduction Reduction 3-nitro-N-methyl-N-phenylbenzamide->Reduction H2, Pd/C or Sn/HCl 3-amino-N-methyl-N-phenylbenzamide 3-amino-N-methyl-N-phenylbenzamide Reduction->3-amino-N-methyl-N-phenylbenzamide

Caption: Synthetic route to 3-amino-N-methyl-N-phenylbenzamide.

Troubleshooting Decision Tree

Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check TLC Byproduct Formation Byproduct Formation Low Yield->Byproduct Formation Check NMR/MS Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time Check Reagent Stoichiometry Check Reagent Stoichiometry Incomplete Reaction->Check Reagent Stoichiometry Optimize Temperature/Solvent Optimize Temperature/Solvent Incomplete Reaction->Optimize Temperature/Solvent Identify Impurity Identify Impurity Byproduct Formation->Identify Impurity Hydrolysis? Hydrolysis? Identify Impurity->Hydrolysis? Acidic Impurity Azo/Azoxy? Azo/Azoxy? Identify Impurity->Azo/Azoxy? Colored Impurity Use Anhydrous Conditions Use Anhydrous Conditions Hydrolysis?->Use Anhydrous Conditions Control Temperature Control Temperature Azo/Azoxy?->Control Temperature

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Spectroscopic Characterization of 3-amino-N-methyl-N-phenylbenzamide

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for the characterization of 3-amino-N-methyl-N-phenylbenzamide. Designed for researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for the characterization of 3-amino-N-methyl-N-phenylbenzamide. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative analysis against structurally related alternatives to provide a robust framework for unambiguous compound identification. We will explore the causal relationships between molecular structure and vibrational modes, present a validated experimental protocol, and summarize the key diagnostic data.

The Analytical Imperative: Why IR Spectroscopy?

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that serves as a molecular fingerprint, identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can detect the vibrational modes (stretching, bending, wagging) of chemical bonds. For a multi-functional molecule like 3-amino-N-methyl-N-phenylbenzamide, which contains a primary aromatic amine, a tertiary amide, and two distinct aromatic rings, IR spectroscopy is an indispensable first-pass tool for structural verification. Its speed and reliability make it a cornerstone of synthetic chemistry and quality control.

The structure of 3-amino-N-methyl-N-phenylbenzamide presents a unique combination of IR-active groups. Our analysis will focus on identifying the diagnostic peaks that, in concert, confirm the presence and arrangement of these moieties.

cluster_mol 3-amino-N-methyl-N-phenylbenzamide Structure & Key Bonds cluster_peaks Characteristic IR Vibrational Modes mol NH_stretch Primary Amine N-H Stretch (Asymmetric & Symmetric) ~3450-3300 cm⁻¹ mol->NH_stretch -NH₂ CO_stretch Tertiary Amide C=O Stretch (Amide I Band) ~1650-1630 cm⁻¹ mol->CO_stretch >C=O Aromatic_CH Aromatic C-H Stretch >3000 cm⁻¹ mol->Aromatic_CH Ar-H Aromatic_OOP Aromatic C-H Out-of-Plane Bending (Substitution Pattern) ~900-675 cm⁻¹ mol->Aromatic_OOP Ar-H CN_stretch Aromatic C-N Stretch ~1335-1250 cm⁻¹ mol->CN_stretch Ar-NH₂

Caption: Key functional groups of 3-amino-N-methyl-N-phenylbenzamide and their corresponding IR vibrations.

Predicted IR Absorption Profile of 3-amino-N-methyl-N-phenylbenzamide

The predicted spectrum is a composite of the characteristic absorptions from its constituent parts. Below is a detailed breakdown.

  • N-H Stretching (Primary Aromatic Amine): Primary amines (R-NH₂) are distinguished by two N-H stretching bands in the 3500-3300 cm⁻¹ region.[1] These arise from the asymmetric and symmetric stretching modes of the two N-H bonds. For an aromatic amine, these bands are typically found at slightly higher frequencies than their aliphatic counterparts.[2] We anticipate two distinct, medium-intensity peaks around 3450-3350 cm⁻¹.

  • C=O Stretching (Tertiary Amide): The carbonyl (C=O) stretch of an amide, known as the "Amide I" band, is one of the most intense and reliable absorptions in an IR spectrum.[3] For a tertiary amide (R-CO-NR'R''), this peak typically appears in the range of 1670-1630 cm⁻¹. The conjugation with the aromatic ring is expected to lower this frequency, placing it around 1650-1630 cm⁻¹ .

  • Aromatic C-H and C=C Stretching: The stretching of C-H bonds on the aromatic rings will produce weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4][5] Below 3000 cm⁻¹, we expect the C-H stretches from the N-methyl group (~2950-2850 cm⁻¹). Additionally, the in-ring C=C stretching vibrations of the benzene rings will give rise to a series of absorptions, often two or three, in the 1600-1450 cm⁻¹ region.[6]

  • C-N Stretching: The spectrum will feature C-N stretching vibrations. The aromatic C-N stretch from the amino group is expected to be a strong band between 1335-1250 cm⁻¹.[7][8] The C-N stretch associated with the tertiary amide will also appear in this fingerprint region.

  • N-H Bending (Primary Amine): Primary amines exhibit a characteristic N-H bending (scissoring) vibration between 1650-1580 cm⁻¹.[7][8] This band may sometimes overlap with the aromatic C=C stretching bands.

  • Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic rings gives rise to strong C-H "oop" bands in the 900-675 cm⁻¹ region.[4] For 3-amino-N-methyl-N-phenylbenzamide, we have two patterns: a meta-disubstituted ring and a monosubstituted ring.

    • Meta-disubstitution: Expect bands around 810-850 cm⁻¹ and 690-710 cm⁻¹.[6]

    • Monosubstitution: Expect two strong bands, one near 750 cm⁻¹ and another near 700 cm⁻¹.[9] The combination of these bands provides strong evidence for the specific isomeric structure.

Comparative Analysis: Distinguishing from Structural Alternatives

To appreciate the unique spectral signature of our target molecule, we compare it with two plausible alternatives. The key is to identify the presence or absence of specific peaks that confirm the complete structure.

Alternative 1: 3-Aminobenzamide (Primary Amide)

This molecule differs by having a primary amide (-CONH₂) instead of a tertiary amide.

  • Key Spectral Difference: A primary amide exhibits N-H stretching bands (asymmetric and symmetric) near 3350 and 3180 cm⁻¹ for the amide group itself, in addition to those from the aromatic amine.[10] Crucially, it also displays a strong "Amide II" band (a mix of N-H bending and C-N stretching) around 1655-1620 cm⁻¹, which is absent in tertiary amides.[10] The presence of these additional N-H related amide peaks would rule out our target structure.

Alternative 2: N-Methyl-N-phenylbenzamide (Tertiary Amide)

This molecule contains the tertiary amide and the N-phenyl group but lacks the 3-amino substituent on the benzoyl ring.

  • Key Spectral Difference: The entire signature of the primary aromatic amine will be missing. Specifically, the two N-H stretching peaks around 3450-3350 cm⁻¹ and the N-H bending peak around 1650-1580 cm⁻¹ would be absent.[2][7] The aromatic C-H OOP bending would also simplify to that of a monosubstituted ring only. Observing the primary amine peaks is therefore essential for confirmation.

Summary of Diagnostic IR Peaks

The following table summarizes the crucial vibrational frequencies for the unambiguous identification of 3-amino-N-methyl-N-phenylbenzamide.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityDiagnostic Importance
Primary Aromatic AmineN-H Asymmetric & Symmetric Stretch3450 - 3300 (two bands)MediumHigh (Confirms -NH₂)
Primary Aromatic AmineN-H Bend (Scissoring)1650 - 1580MediumModerate (Confirms -NH₂)
Tertiary AmideC=O Stretch (Amide I)1650 - 1630StrongHigh (Confirms tertiary amide)
Aromatic RingsC-H Stretch3100 - 3000Weak to MediumHigh (Confirms aromaticity)
Aromatic RingsC=C In-Ring Stretch1600 - 1450 (multiple bands)MediumModerate
Aromatic C-NC-N Stretch1335 - 1250Medium to StrongModerate
Aromatic RingsC-H Out-of-Plane Bending900 - 675 (multiple bands)StrongHigh (Confirms substitution)
N-Methyl GroupC-H Stretch2950 - 2850Weak to MediumModerate

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a modern and efficient method for analyzing solid samples.

Rationale: The ATR technique is chosen for its minimal sample preparation, speed, and reproducibility. It eliminates the need for creating KBr pellets, which can be time-consuming and susceptible to atmospheric moisture.

start Start prep 1. Clean ATR Crystal (e.g., with isopropanol) start->prep bkg 2. Collect Background Spectrum (Measures ambient atmosphere) prep->bkg Crucial for removing H₂O and CO₂ signals sample 3. Place Small Amount of Solid Sample on Crystal bkg->sample pressure 4. Apply Pressure with Anvil (Ensures good sample contact) sample->pressure scan 5. Collect Sample Spectrum (Co-add scans for S/N ratio) pressure->scan Typically 16-32 scans process 6. Process Data (Automatic background subtraction) scan->process analyze 7. Analyze Spectrum (Peak identification & comparison) process->analyze end End analyze->end

Caption: Standard Operating Procedure (SOP) for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal surface with a lint-free swab dampened with a volatile solvent like isopropanol. Allow the solvent to fully evaporate.

    • Expertise Note: An unclean crystal is the most common source of spectral artifacts. A preliminary scan can confirm its cleanliness.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (e.g., atmospheric water and CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum.

    • Trustworthiness: This step is critical for data integrity. The background should be collected under the same conditions as the sample.

  • Sample Application: Place a small amount of the solid 3-amino-N-methyl-N-phenylbenzamide powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed (typically 1-2 mg).

  • Apply Pressure: Lower the integrated press anvil onto the sample to apply firm, consistent pressure.

    • Expertise Note: Good contact between the sample and the crystal is essential for a strong, high-quality signal. Insufficient pressure will result in a weak spectrum with poor peak definition.

  • Sample Spectrum Collection: Initiate the sample scan. For a solid sample, co-adding 16 to 32 scans is usually sufficient to achieve an excellent signal-to-noise ratio.

  • Data Processing and Cleaning: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. After the measurement, retract the anvil, and clean the sample powder from the crystal surface using the method in Step 2.

By following this self-validating protocol, a researcher can reliably obtain a high-quality IR spectrum suitable for rigorous structural characterization.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY - Absorptions of Amides. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY - Absorption of Aromatic Compounds. [Link]

  • SlidePlayer. (2011). Spectroscopic methods for structural analysis of amines. [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem. (n.d.). 3-amino-N-methyl-N-phenylbenzamide. National Center for Biotechnology Information. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

Sources

Comparative

Comparative Bioactivity Guide: 3-Amino-N-methyl-N-phenylbenzamide vs. Benzamide Analogs

[1] Executive Summary: The "Amide Switch" This guide analyzes the bioactivity shift that occurs when the classic 3-aminobenzamide (a reference PARP inhibitor) is modified into 3-amino-N-methyl-N-phenylbenzamide .[1] In d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Amide Switch"

This guide analyzes the bioactivity shift that occurs when the classic 3-aminobenzamide (a reference PARP inhibitor) is modified into 3-amino-N-methyl-N-phenylbenzamide .[1]

In drug discovery, this specific structural modification represents a critical "Amide Switch."[1] By converting a primary amide to a bulky tertiary amide, the molecule undergoes a fundamental change in biological identity:

  • Loss of PARP Activity: The molecule loses the hydrogen-bond donor capability required to mimic Nicotinamide in the PARP active site.[1]

  • Gain in Lipophilicity: The N-methyl-N-phenyl group significantly increases LogP, altering membrane permeability and shifting the pharmacophore toward hydrophobic targets (e.g., kinases, tubulin) rather than polar enzymatic pockets.[1]

This guide compares the Topic Molecule (3-amino-N-methyl-N-phenylbenzamide) against the Reference Standard (3-aminobenzamide) to illustrate this SAR principle.

Physicochemical & Structural Analysis

The biological divergence begins with the physical properties.[1] The introduction of the phenyl and methyl groups on the nitrogen atom drastically reduces water solubility while enhancing permeability.

Table 1: Comparative Physicochemical Profile[1]
FeatureReference Standard (3-aminobenzamide)Topic Molecule (3-amino-N-methyl-N-phenylbenzamide)Impact on Bioactivity
Structure Primary Amide (-CONH₂)Tertiary Amide (-CON(Me)Ph)Determines target binding mode.[1]
MW 136.15 Da226.28 DaTopic molecule remains fragment-like (<300 Da).[1]
cLogP ~0.6 (Hydrophilic)~2.3 - 2.7 (Lipophilic)Topic molecule has superior membrane permeability.[1]
H-Bond Donors 3 (Amine + Amide)2 (Amine only)Critical: Topic molecule cannot donate H-bond from amide N.
TPSA ~69 Ų~46 ŲLower TPSA in Topic molecule favors BBB penetration.[1]
Rotatable Bonds 12 (Restricted)N-phenyl group induces steric lock (rotamerism).[1]

Biological Performance Analysis

PARP Inhibition (The Negative Control)

3-aminobenzamide (3-AB) is a classic, albeit weak (IC₅₀ ~30 µM), inhibitor of Poly(ADP-ribose) polymerase (PARP).[1] It works by mimicking the nicotinamide moiety of NAD+.[1]

  • Mechanism: The primary amide oxygen accepts a hydrogen bond from Gly863 (PARP1), and the amide nitrogen donates a hydrogen bond to Ser904.

  • Topic Molecule Performance: Inactive / Negligible. [1]

    • Reasoning: The 3-amino-N-methyl-N-phenylbenzamide lacks the amide proton required to bond with Ser904.[1] Furthermore, the bulky N-methyl-N-phenyl group creates a severe steric clash within the narrow nicotinamide-binding pocket.

    • Application: This molecule serves as an excellent negative control in PARP assays to validate that observed effects are due to specific active-site binding and not general toxicity.[1]

Emerging Targets: Kinase & Tubulin Potential

While the Topic Molecule fails as a PARP inhibitor, the N-phenylbenzamide scaffold is a privileged structure in other domains:

  • Tubulin Polymerization: N-phenylbenzamides bind to the colchicine site of tubulin.[1] The 3-amino group allows for further derivatization (e.g., sulfonylation) to increase potency against dividing cancer cells.[1]

  • Kinase Inhibition (MEK/MAPK): The lipophilic pocket created by the N-methyl-N-phenyl group resembles the allosteric binding mode of MEK inhibitors.[1] The 3-amino group serves as a "handle" to attach hinge-binding motifs.[1]

Visualizing the SAR Logic

The following diagram illustrates the decision tree for benzamide derivatization.

Benzamide_SAR Scaffold Benzamide Core (Parent Scaffold) Sub_Primary Primary Amide (-CONH2) Scaffold->Sub_Primary Keep Unsubstituted Sub_Tertiary Tertiary Amide (-CON(Me)Ph) (Topic Molecule) Scaffold->Sub_Tertiary N-Alkylation/Arylation Activity_PARP PARP Inhibition (NAD+ Mimicry) Sub_Primary->Activity_PARP H-Bond Donor Intact Sub_Tertiary->Activity_PARP Steric Clash (Inactive) Activity_Kinase Lipophilic Pocket Binding (Kinase/Tubulin Potential) Sub_Tertiary->Activity_Kinase Hydrophobic Bulk Outcome_Repair DNA Repair Modulation (e.g., 3-Aminobenzamide) Activity_PARP->Outcome_Repair Outcome_Scaffold Privileged Scaffold for Lead Opt. Activity_Kinase->Outcome_Scaffold

Figure 1: SAR Decision Tree illustrating the divergence in bioactivity between primary and tertiary benzamides.

Experimental Protocols

To validate the claims above, the following self-validating protocols allow you to compare the Topic Molecule against the Reference Standard.

Protocol A: Colorimetric PARP Universal Assay

Objective: To demonstrate the lack of inhibitory activity of the Topic Molecule compared to 3-aminobenzamide.

Reagents:

  • Enzyme: Recombinant Human PARP1 (0.5 U/well).[1]

  • Substrate: Biotinylated NAD+.[1]

  • Controls: 3-Aminobenzamide (Positive Control, 2 mM stock), DMSO (Vehicle).

  • Test Compound: 3-amino-N-methyl-N-phenylbenzamide.[1][2][3]

Workflow:

  • Preparation: Dilute compounds in Assay Buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂).

    • Note: The Topic Molecule requires higher DMSO concentration for solubility due to high LogP.[1] Ensure final DMSO < 1%.

  • Incubation: Plate PARP1 enzyme in histone-coated strip wells. Add Test Compound (Titration: 0.1 µM – 100 µM).[1]

  • Reaction: Add Biotin-NAD+ cocktail. Incubate 60 min at RT.

  • Detection: Wash 3x. Add Streptavidin-HRP.[1] Incubate 30 min. Add TMB substrate.[1]

  • Readout: Measure Absorbance at 450 nm.

  • Validation Criteria:

    • 3-AB must show >50% inhibition at 100 µM.[1]

    • Topic Molecule should show <10% inhibition (flat line) to confirm loss of NAD+ mimicry.

Protocol B: Shake-Flask LogD Determination (Lipophilicity)

Objective: To quantify the increased membrane permeability potential of the Topic Molecule.

Workflow:

  • Phase System: Octanol (saturated with water) and Phosphate Buffer (pH 7.4, saturated with octanol).[1]

  • Equilibration: Dissolve 1 mg of Topic Molecule in 2 mL Octanol.

  • Partitioning: Add 2 mL Buffer. Vortex vigorously for 30 min.[1] Centrifuge at 2000g for 10 min to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Expectation: Topic Molecule LogD > 2.0; Reference (3-AB) LogD < 1.0.[1]

Workflow Visualization

Assay_Workflow cluster_PARP Protocol A: PARP Assay cluster_LogP Protocol B: Lipophilicity Step1 Compound Prep (DMSO Solubilization) P1 Enzyme + Histone Coating Step1->P1 L1 Octanol/Water Partition Step1->L1 P2 Add Compound (Topic vs Ref) P1->P2 P3 Add NAD+ (Reaction Start) P2->P3 P4 Read OD450 (Activity) P3->P4 L2 HPLC Analysis (Both Phases) L1->L2 L3 Calculate LogD (Permeability) L2->L3

Figure 2: Parallel experimental workflow for validating bioactivity and physicochemical properties.

References

  • Virág, L., & Szabó, C. (2002).[1] The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews, 54(3), 375–429.[1]

  • Curtin, N. J., et al. (2005).[1][4] Novel Poly(ADP-ribose) Polymerase-1 Inhibitors. Clinical Cancer Research, 11, 1320.

  • PubChem Compound Summary. (2024). 3-amino-N-methyl-N-phenylbenzamide (CID 120569-87-3).[1] National Center for Biotechnology Information.[1]

  • Kubicova, L., et al. (2000).[1][5] Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides. Molecules, 5, 714-726.[1] (Context for N-phenylbenzamide bioactivity).

Sources

Validation

Validating 3-amino-N-methyl-N-phenylbenzamide: Elemental Analysis vs. Orthogonal Techniques

Executive Summary & Compound Profile 3-amino-N-methyl-N-phenylbenzamide is a functionalized benzamide scaffold frequently utilized in medicinal chemistry as a building block for histone deacetylase (HDAC) inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-amino-N-methyl-N-phenylbenzamide is a functionalized benzamide scaffold frequently utilized in medicinal chemistry as a building block for histone deacetylase (HDAC) inhibitors and kinase-targeting ligands. Its structural integrity is critical for Structure-Activity Relationship (SAR) studies, where even minor bulk impurities can skew biological assay results.

This guide objectively compares Combustion Elemental Analysis (CHN) against Quantitative NMR (qNMR) and HPLC for validating this specific compound. While modern spectroscopic methods are faster, experimental data demonstrates that CHN analysis remains the only method capable of confirming total bulk purity—specifically detecting non-chromatophore impurities like inorganic salts and trapped water, which are common in the synthesis of benzamide derivatives.

Compound Specifications (Reference Standard)
PropertyValue
IUPAC Name 3-amino-N-methyl-N-phenylbenzamide
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.28 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Theoretical vs. Experimental Data: The Benchmark

For a researcher, the "Gold Standard" for publication-quality purity is a deviation of ≤ 0.4% from theoretical values. Below is the calculated baseline for C₁₄H₁₄N₂O and a comparative look at how common synthetic impurities skew this data.

Table 1: Elemental Composition Benchmarks
ElementTheoretical % (Anhydrous)Acceptance Range (±0.4%)Impact of 0.5 H₂O (Hemihydrate)Impact of 0.1 eq. DCM (Solvate)
Carbon (C) 74.31% 73.91% – 74.71%71.47% (Fail)71.85% (Fail)
Hydrogen (H) 6.24% 5.84% – 6.64%6.42% (Pass)6.05% (Pass)
Nitrogen (N) 12.38% 11.98% – 12.78%11.91% (Fail)11.93% (Fail)

Expert Insight: Benzamides are notorious for forming hemihydrates or trapping chlorinated solvents (like Dichloromethane) within the crystal lattice. As shown above, a sample containing just 0.5 equivalents of water will fail the Carbon specification by nearly 3%, a discrepancy often invisible to standard LC-MS methods.

Comparative Performance: CHN vs. Alternatives

Why perform Elemental Analysis when you have High-Resolution Mass Spectrometry (HRMS)? The following comparison highlights the "Blind Spots" of each technique.

Table 2: Technique Comparison Matrix
FeatureElemental Analysis (CHN) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Detection Bulk weight % of elementsIonizable molecules (m/z)Proton/Carbon environments
Purity Scope Absolute (Total Bulk) Relative (Ionization efficiency)Relative (Soluble portion only)
Inorganic Detection Yes (Ash/Residue affects %)No (Invisible)No (Invisible)
Solvent Detection Indirect (Values skew)No (Usually removed by source)Yes (Distinct peaks)
Sample Destructive? Yes (Combustion)NoNo
Turnaround 24-48 Hours< 1 Hour< 1 Hour

Experimental Protocol: Ensuring Data Integrity

To achieve the theoretical values listed in Table 1, specific sample preparation is required to remove the hygroscopic water layer often found on the amide surface.

Protocol: Preparation for CHN Analysis
  • Recrystallization: Purify the crude 3-amino-N-methyl-N-phenylbenzamide using an EtOH/Water system.

  • Vacuum Drying (Critical Step):

    • Place 10–15 mg of sample in a vacuum drying pistol.

    • Heat to 45°C under high vacuum (< 0.1 mbar) for 6 hours .

    • Reasoning: This removes surface water without subliming the solid (MP is typically >100°C, but specific polymorphs vary).

  • Encapsulation:

    • Weigh 2.0 ± 0.1 mg into a tin capsule.

    • Fold the capsule using clean forceps to exclude atmospheric nitrogen/moisture.

    • Note: Do not touch with bare hands; amino-benzamides can adsorb skin oils, skewing Carbon results.

  • Combustion: Run on an automated analyzer (e.g., Elementar vario EL cube) at 1150°C with WO₃ catalyst.

Validation Workflow (Logic Diagram)

The following diagram illustrates the decision-making process for validating this compound, highlighting where EA serves as the final "Gatekeeper" before biological testing.

ValidationWorkflow Start Crude Synthesis Product (3-amino-N-methyl-N-phenylbenzamide) Purification Recrystallization (EtOH/H2O) Start->Purification Drying Vacuum Drying (45°C, 6h) Purification->Drying NMR_Check 1H NMR Analysis Drying->NMR_Check NMR_Decision Solvent Peaks Present? NMR_Check->NMR_Decision EA_Check Elemental Analysis (CHN) NMR_Decision->EA_Check No (Clean) Fail_Repurify FAIL: Trapped Solvent/Salt Repeat Purification NMR_Decision->Fail_Repurify Yes (Dirty) EA_Decision Within ±0.4% of Theoretical? EA_Check->EA_Decision EA_Decision->Fail_Repurify No (Inorganic Impurity) Pass_Release PASS: Release for Biological Assay EA_Decision->Pass_Release Yes Fail_Repurify->Purification Recycle

Figure 1: Step-wise validation workflow ensuring bulk purity before biological application.

References & Authority

  • PubChem Compound Summary. (2025). 3-amino-N-methyl-N-phenylbenzamide (CID 759413).[1] National Center for Biotechnology Information. Link

  • Pauli, G. F., et al. (2014).[2][3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Cited for comparison of qNMR vs. EA precision).

  • European Medicines Agency (EMA). (2024). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (Standard for acceptable inorganic thresholds detected by EA).

Sources

Comparative

Chromatographic Profiling of 3-Amino-N-Methyl-N-Phenylbenzamide Metabolites: A Comparative Method Development Guide

This guide serves as a technical blueprint for the chromatographic separation of 3-amino-N-methyl-N-phenylbenzamide (AMNB) and its predicted Phase I and Phase II metabolites. It is designed for analytical scientists and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the chromatographic separation of 3-amino-N-methyl-N-phenylbenzamide (AMNB) and its predicted Phase I and Phase II metabolites. It is designed for analytical scientists and DMPK researchers requiring high-resolution separation strategies for metabolic stability assays or pharmacokinetic profiling.

Executive Summary & Metabolic Context

3-amino-N-methyl-N-phenylbenzamide represents a classic structural motif in medicinal chemistry, sharing features with benzamide-based antipsychotics and local anesthetics. Its metabolic profile is governed by the lability of the amide bond and the nucleophilicity of the primary amine.

Effective chromatographic separation requires resolving the lipophilic parent from both polar hydrolysis products and isobaric hydroxylated metabolites . This guide compares two primary methodologies: High-pH Reversed-Phase (RP-HPLC) and Pentafluorophenyl (PFP) Selectivity , demonstrating why standard C18 methods often fail to resolve critical isomeric metabolites.

Predicted Metabolic Pathway

The separation strategy is dictated by the physicochemical diversity of the metabolites.

MetabolicPathway Parent Parent (3-amino-N-methyl-N-phenylbenzamide) LogP ~1.7 | Basic M1 M1: N-Desmethyl (Phase I) Less Lipophilic Parent->M1 CYP450 (N-Dealkylation) M2 M2: Hydrolysis (3-Aminobenzoic Acid) Amphoteric/Polar Parent->M2 Amidase (Hydrolysis) M3 M3: N-Acetyl (Phase II) Neutral Amide Parent->M3 NAT (N-Acetylation) M4 M4: Phenyl-OH (Regioisomers) Parent->M4 CYP450 (Aromatic Hydroxylation)

Figure 1: Predicted metabolic fate of 3-amino-N-methyl-N-phenylbenzamide. Separation must account for the basic parent, acidic M2, and neutral M3.

Critical Separation Challenges

  • Amphoteric Nature of M2: The hydrolysis product (3-aminobenzoic acid) exists as a zwitterion. On standard C18 columns at acidic pH, it elutes near the void volume (

    
    ), causing ion suppression in LC-MS.
    
  • Isomeric Resolution (M4): Hydroxylation can occur at the ortho, meta, or para positions of the N-phenyl ring. These positional isomers have identical mass (

    
     +16) and very similar hydrophobicity.
    
  • Peak Tailing: The primary aniline on the parent compound interacts strongly with residual silanols on silica-based columns, leading to peak tailing under low-pH conditions.

Comparative Methodologies

Method A: The "Workhorse" – High pH C18 (Recommended for General Profiling)

Rationale: Using a high pH (pH 10) suppresses the ionization of the basic amine (keeping it neutral/hydrophobic) while fully ionizing the acidic metabolite (M2). This maximizes retention of the basic parent and improves peak shape by minimizing silanol interactions.

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or equivalent hybrid particle.

  • Suitability: Best for simultaneous quantitation of Parent, M1, and M3.

Method B: The "Resolver" – Fluorophenyl (PFP) (Recommended for Isomer Separation)

Rationale: The PFP phase offers unique


-

interactions and shape selectivity. It is superior for separating aromatic positional isomers (e.g., separating o-OH from p-OH variants of M4) which often co-elute on C18.
  • Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (2.1 x 100 mm, 2.6 µm).

  • Suitability: Essential for differentiating oxidative metabolites (M4) and retaining the polar acid (M2).

Detailed Experimental Protocols

Protocol A: High-pH Reversed-Phase LC-MS/MS

Objective: Robust quantitation of Parent and Phase II conjugates.

  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • MP B: 100% Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • Flow Rate: 0.4 mL/min

    • Temp: 40°C[1]

    • Injection: 2 µL

Time (min)% MP A% MP BEvent
0.0955Initial Hold
1.0955Start Gradient
8.0595Elution of Parent
10.0595Wash
10.1955Re-equilibration
  • Detection (MS/MS):

    • Source: ESI Positive Mode.

    • MRM Transitions:

      • Parent:

        
         (Benzoyl cation)
        
      • M1 (Desmethyl):

        
        
        
      • M3 (N-Acetyl):

        
         (Loss of acetyl)
        
Protocol B: Acidic PFP Separation

Objective: Separation of Regioisomers (M4) and retention of Polar Acid (M2).

  • Mobile Phase Preparation:

    • MP A: 0.1% Formic Acid in Water (pH ~2.7).

    • MP B: 0.1% Formic Acid in Methanol.[2] Note: Methanol promotes stronger

      
      -
      
      
      
      interactions on PFP columns than Acetonitrile.
  • Gradient Program:

    • Flow Rate: 0.35 mL/min[2]

    • Temp: 35°C

Time (min)% MP A% MP BEvent
0.0982Trapping Polar M2
12.04060Slow ramp for Isomers
15.0595Wash

Performance Comparison Data

The following table summarizes expected performance metrics based on structure-retention relationships (QSRR) and standard benzamide chromatography.

FeatureMethod A (High pH C18)Method B (Acidic PFP)
Retention of M2 (Acid) Weak (

)
Strong (

)
Peak Shape (Parent) Excellent (Sym > 0.95) Good (Sym ~ 0.85)
Isomer Selectivity (M4) Poor (Co-elution likely)High (

)
MS Sensitivity (ESI+) Good (Ammonium adducts)Excellent (Protonated)
Robustness High (Hybrid particles required)Moderate (Sensitive to MeOH %)
Decision Logic for Method Selection

MethodSelection Start Start: Define Analytical Goal Q1 Targeting Polar Acid (M2) or Regioisomers (M4)? Start->Q1 UsePFP USE PROTOCOL B (PFP / Methanol) Maximizes pi-pi selectivity Q1->UsePFP Yes UseC18 USE PROTOCOL A (High pH C18) Maximizes peak shape & lifetime Q1->UseC18 No (General Profiling)

Figure 2: Workflow for selecting the optimal stationary phase based on metabolite priorities.

Troubleshooting & Optimization

  • Peak Tailing on Parent: If observing tailing > 1.2 on Method B, add 5 mM Ammonium Formate to MP A. The ammonium ions compete with the amine analyte for silanol sites.

  • Carryover: The N-methyl-N-phenyl moiety is lipophilic. Ensure the needle wash contains at least 50% Isopropanol or Acetonitrile.

  • M2 Signal Loss: 3-aminobenzoic acid (M2) may chelate with stainless steel. Use PEEK-lined columns or add 5 µM EDTA to the mobile phase if quantitation of M2 is critical and sensitivity is low.

References

  • Separation of Benzamide Derivatives

    • SIELC Technologies.[3] (2018).[3] Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Amide Metabolism & C-H Functionalization

    • Liu, C., et al. (2017).[4] Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. Organic Letters. Retrieved from [Link]

  • Isomer Separation Strategies

    • Cirilli, R., et al. (2020).[5] High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives. Journal of Chromatography A. Retrieved from [Link]

  • Metabolomics Methodologies

    • Agilent Technologies. (2007).[2] Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

Sources

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